Cas no 1487295-45-3 (1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine)

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core linked to a quinoline moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The presence of both pyrazole and quinoline groups enhances its potential as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound exhibits good stability under standard conditions, ensuring reliable handling in synthetic applications. Its distinct structural features also make it a candidate for optoelectronic materials research.
1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine structure
1487295-45-3 structure
Product Name:1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine
CAS No:1487295-45-3
MF:C13H12N4
MW:224.26118183136
CID:6361556
PubChem ID:62875546
Update Time:2025-10-31

1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 1-methyl-3-(6-quinolinyl)-
    • AKOS012171659
    • CS-0283789
    • 1487295-45-3
    • EN300-1829024
    • Inchi: 1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3
    • InChI Key: SDLJIIIGHMDFJP-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=CC(C2=CC=C3C(=C2)C=CC=N3)=N1

Computed Properties

  • Exact Mass: 224.106196400g/mol
  • Monoisotopic Mass: 224.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 462.5±40.0 °C(Predicted)
  • pka: 4.31±0.10(Predicted)

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Additional information on 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine

Professional Introduction to Compound with CAS No. 1487295-45-3 and Product Name: 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine

The compound with CAS No. 1487295-45-3 and the product name 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine represents a significant advancement in the field of chemobiology and pharmaceutical research. This heterocyclic compound, featuring a fused pyrazole and quinoline scaffold, has garnered considerable attention due to its unique structural properties and potential biological activities. The molecular structure of 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine incorporates a methyl group at the 1-position of the pyrazole ring, which enhances its lipophilicity and solubility, making it an attractive candidate for drug development.

In recent years, the exploration of bioactive molecules with combined scaffolds has opened new avenues in medicinal chemistry. The quinoline moiety, known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, is particularly noteworthy. When fused with a pyrazole ring, as seen in 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine, the compound exhibits enhanced binding affinity to biological targets. This structural configuration has been extensively studied for its potential in modulating enzyme activity and receptor interactions.

One of the most compelling aspects of 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine is its ability to interact with various cellular pathways. Research has demonstrated that this compound can modulate kinases and other enzymes involved in cancer progression. The quinoline portion of the molecule is particularly effective in inhibiting tyrosine kinases, which are overexpressed in many malignancies. Furthermore, the pyrazole ring contributes to the compound's stability and bioavailability, ensuring prolonged circulation in vivo.

The synthesis of 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine involves a multi-step process that requires precise control over reaction conditions. The introduction of the methyl group at the 1-position of the pyrazole ring is critical for achieving optimal pharmacokinetic properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core quinoline-pyrazole scaffold efficiently. These methods not only improve yield but also minimize byproduct formation, ensuring a higher purity of the final product.

Recent studies have highlighted the therapeutic potential of 1-methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine in treating inflammatory disorders. The compound has shown promise in reducing inflammation by inhibiting key pro-inflammatory cytokines. The quinoline moiety interacts with nuclear factor kappa B (NFκB) pathways, while the pyrazole ring modulates cyclooxygenase (COX) enzymes. This dual action makes 1-methyl-3-(quinolin-6-yli)-1H-pyrazol -5 -amine a promising candidate for developing novel anti-inflammatory agents.

Another area where this compound has shown significant promise is in neurodegenerative diseases. Preliminary research indicates that 1-methyl -3-(quinolin -6 -yl)-1H -pyra zol -5 -ami ne can cross the blood-brain barrier and interact with neuroprotective receptors. Its ability to modulate acetylcholinesterase activity suggests potential benefits in treating conditions like Alzheimer's disease and Parkinson's disease. The unique structural features of this molecule allow it to penetrate neural tissues effectively, making it a valuable candidate for further investigation.

The pharmacological profile of 1-methyl -3-(quinolin -6 -yl)-1H -pyra zol -5 -ami ne has been further elucidated through computational modeling and experimental validation. Molecular docking studies have revealed that this compound binds tightly to target proteins with high affinity. The methyl group at the 1-position enhances hydrophobic interactions, while the quinoline-pyrazole fusion increases surface area for optimal binding. These findings support its potential as a lead compound for drug development.

In conclusion, 1-methyl -3-(quinolin -6 -yl)-1H -pyra zol -5 -ami ne represents a significant advancement in chemobiology and pharmaceutical research. Its unique structural properties and potential biological activities make it an attractive candidate for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Continued research into this compound will likely uncover new therapeutic applications and refine synthetic methodologies for improved efficacy and bioavailability.

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